(Sar1,Thr8)-Angiotensin II

Hypertension Endocrinology Vascular Biology

Angiotensin receptor heterogeneity studies are confounded by generic analogs like Saralasin that stimulate both pressor and aldosterone pathways. (Sar1,Thr8)-Angiotensin II (Sarthran) eliminates this cross-talk with its vascular-selective profile. • Minimal aldosterone secretion vs. Saralasin-cleanly dissects AT1-mediated pressor responses. • 125I-Sarthran: high-affinity radioligand for receptor mapping and competitive binding. • Unique central bradycardic and RVLM depressor effects not replicated by selective AT1 agents. • Custom synthesis available; typical purity ≥98% HPLC.

Molecular Formula C44H69N13O11
Molecular Weight 956.1 g/mol
CAS No. 53632-49-8
Cat. No. B1447745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Sar1,Thr8)-Angiotensin II
CAS53632-49-8
Synonyms1-Sar-8-Thr-angiotensin II
angiotensin II, 1-Sar-5-Ile-8-Thr
angiotensin II, 1-Sar-5-Val-8-Thr
angiotensin II, Sar(1)-Thr(8)-
angiotensin II, sarcosyl(1)-threonine(8)-
sarthran
Molecular FormulaC44H69N13O11
Molecular Weight956.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
InChIInChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1
InChIKeyVUFFRQVVDOLRNK-OOQPGHNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Sar1,Thr8)-Angiotensin II (Sarthran) Overview


(Sar1,Thr8)-Angiotensin II (also known as Sarthran) is a synthetic octapeptide analog of angiotensin II. It functions as a competitive antagonist at angiotensin receptors, exhibiting weak pressor agonist activity and a distinctive vascular-selective profile [1]. Unlike its close analog Saralasin ([Sar1,Ile8]-Angiotensin II), (Sar1,Thr8)-Angiotensin II shows minimal stimulation of aldosterone secretion, making it a critical tool for dissecting the heterogeneity of angiotensin receptors in different target tissues [1][2].

Why Sarthran Cannot Be Substituted


Generic substitution among angiotensin II analogs is scientifically invalid due to profound functional divergence. (Sar1,Thr8)-Angiotensin II exhibits a unique combination of weak agonistic pressor activity and negligible impact on the renin-angiotensin-aldosterone system, whereas Saralasin ([Sar1,Ile8]-Angiotensin II) and other analogs like [Sar1,Ala8]-Angiotensin II stimulate aldosterone and catecholamine secretion [1]. Furthermore, Sarthran demonstrates a distinct central pharmacological profile, including bradycardic effects not fully replicated by AT1-selective agents [2]. Receptor binding studies confirm that [Sar1,Thr8]ANG II occupies a specific potency tier distinct from its closest structural relatives [3].

Sarthran Comparative Evidence


Reduced Pressor and Aldosterone Effects vs. Saralasin

(Sar1,Thr8)-Angiotensin II exhibits significantly weaker agonistic pressor activity and a markedly reduced effect on plasma aldosterone concentration (PAC) compared to the closely related analog Saralasin ([Sar1,Ile8]-Angiotensin II) in normal human subjects [1]. This differential endocrine profile underscores its utility as a vascular-selective probe.

Hypertension Endocrinology Vascular Biology

Absence of Agonist Activity vs. Other Analogs

In a comparative study using sodium-depleted, trained, unanesthetized dogs, (Sar1,Thr8)-Angiotensin II was unique among three analogs in being devoid of agonist activity at the lowest effective antihypertensive dose [1]. Furthermore, it did not stimulate catecholamine or aldosterone secretion, in stark contrast to both Sar1-Ala8- and Sar1-Ile8-angiotensin II.

Cardiovascular Pharmacology Renin-Angiotensin System Preclinical Models

Receptor Binding Potency Equivalent to Saralasin

In direct competitive receptor binding assays using rat uterine smooth muscle and adrenal glomerulosa, (Sar1,Thr8)-Angiotensin II ([Sar1,Thr8]Ang II) exhibits potency equivalent to Saralasin ([Sar1,Ile8]Ang II) and greater potency than [Sar1,Ala8]Ang II and other heptapeptide antagonists [1].

Receptor Pharmacology Ligand Binding Assays Structure-Activity Relationship

Central Bradycardic Effect vs. AT1 Antagonists

Intracerebroventricular (i.c.v.) administration of (Sar1,Thr8)-Angiotensin II (sarthran) in conscious, hypertensive Dahl salt-sensitive rats induces a significant bradycardic response (~17% decrease in heart rate) without a significant change in blood pressure, an effect not observed with the AT1-selective antagonist losartan or the AT2-selective antagonist PD 123319 [1].

Central Nervous System Cardiovascular Regulation Angiotensin Receptors

RVLM Depressor Response vs. AT1 Antagonists

Bilateral microinjection of (Sar1,Thr8)-Angiotensin II (sarthran) into the rostral ventrolateral medulla (RVLM) of anesthetized rats decreases arterial pressure (AP) to the same extent as total autonomic blockade, a response that is not reproduced by selective AT1 receptor antagonists [1].

Neuroscience Autonomic Nervous System Blood Pressure Control

Sarthran Validated Research Applications


Vascular vs. Adrenal Receptor Heterogeneity Dissection

Use (Sar1,Thr8)-Angiotensin II as a vascular-selective probe to differentiate pressor responses from aldosterone secretion. Its weak agonistic pressor activity combined with minimal impact on plasma aldosterone concentration makes it ideal for in vivo and ex vivo studies aimed at characterizing tissue-specific angiotensin receptor subtypes and their functional coupling, as demonstrated in human and canine models [1][2].

Radioligand Binding and Autoradiography

Employ [125I]-labeled (Sar1,Thr8)-Angiotensin II (125I-sarthran) as a high-affinity, non-selective radioligand for angiotensin receptors. Its equivalent potency to Saralasin and superior binding affinity over several heptapeptide antagonists ensures robust receptor labeling. This is particularly valuable for mapping angiotensin receptor distribution in tissues, quantifying receptor density, and validating the selectivity of novel compounds in competitive binding studies [1].

Central Angiotensinergic Control of Heart Rate

Apply (Sar1,Thr8)-Angiotensin II via intracerebroventricular administration in rodent models to elicit a distinct bradycardic response. This central effect is not replicated by selective AT1 or AT2 antagonists, making Sarthran a critical tool for dissecting the central neural pathways and receptor mechanisms governing angiotensin-mediated heart rate regulation, particularly in hypertension models [1].

Non-AT1 Receptor Mechanisms in Central BP Regulation

Utilize (Sar1,Thr8)-Angiotensin II for microinjection studies into the rostral ventrolateral medulla (RVLM) to induce a profound depressor response that is not mimicked by selective AT1 antagonists. This application is essential for researchers investigating the tonic role of alternative angiotensin receptor subtypes or endogenous angiotensin fragments in central autonomic control of blood pressure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Sar1,Thr8)-Angiotensin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.